molecular formula C20H21N3O2 B5493181 3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one

3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one

Cat. No. B5493181
M. Wt: 335.4 g/mol
InChI Key: SDWNNVWPBRSBFF-UHFFFAOYSA-N
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Description

The compound “3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one” belongs to a class of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives . These compounds are potent and selective inhibitors of microtubule affinity regulating kinase (MARK), and hence find use in the treatment of Alzheimer’s disease and other conditions associated with hyperphosphorylation of tau .


Synthesis Analysis

The synthesis of these compounds involves scaffold hopping from an HTS hit to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This process imparts a promising initial selectivity within the CDK family . Further structural optimization is based on cytotoxic activity .


Molecular Structure Analysis

The molecular structure of these compounds contains nitrogen atoms as the only ring hetero atoms in the condensed system . The condensed system contains two hetero rings .

Mechanism of Action

These compounds selectively inhibit microtubule affinity regulating kinase (MARK), which is associated with the treatment or prevention of neurodegenerative diseases such as Alzheimer’s disease . They also show selectivity for CDKs 1/4/6/7/9 .

Future Directions

The future directions for these compounds involve further structural optimization based on cytotoxic activity . The use of in vivo metabolite identification could help pinpoint primary metabolites, which could be ameliorated through the deuterium effect .

properties

IUPAC Name

3-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)7-19-21-9-13-10-23(11-17(13)22-19)20(25)16-8-18(24)15-6-4-3-5-14(15)16/h3-6,9,12,16H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNNVWPBRSBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C2CN(CC2=N1)C(=O)C3CC(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one

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